![molecular formula C15H17NO B14889375 (2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)
(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system consisting of a carbon-carbon double bond and a carbon-oxygen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of a dimethylamino-substituted aldehyde with a naphthalenone derivative. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to promote the formation of the enone product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the enone can yield the corresponding alcohol or alkane.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted enones with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with unique properties.
Biology
Medicine
In medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-1-tetralone
- (2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-2,3-dihydro-1H-inden-1-one
Uniqueness
(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, such as the presence of the dimethylamino group and the naphthalenone core
Propiedades
Fórmula molecular |
C15H17NO |
|---|---|
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-3-(dimethylamino)prop-2-enylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H17NO/c1-16(2)11-5-7-13-10-9-12-6-3-4-8-14(12)15(13)17/h3-8,11H,9-10H2,1-2H3/b11-5+,13-7+ |
Clave InChI |
PFXDCKOSCNEUJF-WEFRXHSZSA-N |
SMILES isomérico |
CN(C)/C=C/C=C/1\CCC2=CC=CC=C2C1=O |
SMILES canónico |
CN(C)C=CC=C1CCC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol](/img/structure/B14889293.png)
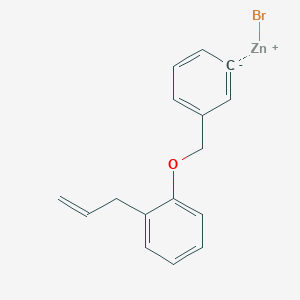
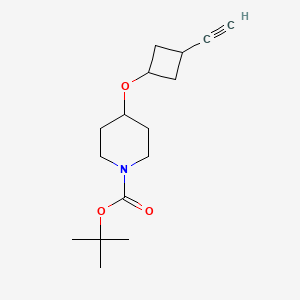
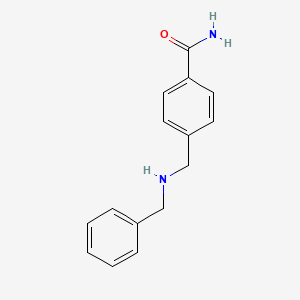
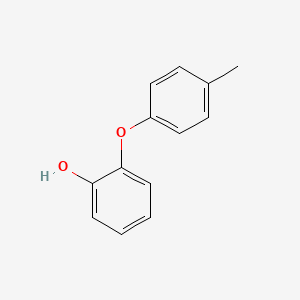

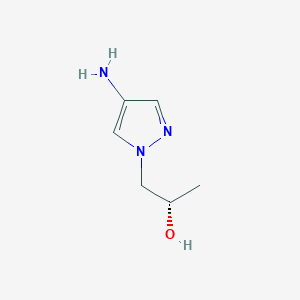
![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

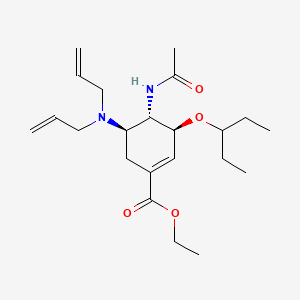
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)

